
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide, also known as MP-0420, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been synthesized using various methods.
作用機序
The exact mechanism of action of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and addiction. By blocking this receptor, 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide may modulate the activity of the serotonergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide has anxiolytic and antidepressant effects in animal models. It has also been found to reduce drug-seeking behavior in rats. Additionally, it has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is that it has been shown to have a low toxicity profile in animal studies. Additionally, it has been found to be effective in reducing drug-seeking behavior in rats, which may have implications for addiction treatment. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, studies could investigate the effects of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide on other neurotransmitter systems, such as the glutamatergic system, which may have implications for the treatment of other psychiatric disorders. Finally, studies could investigate the potential use of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide in combination with other drugs for the treatment of addiction.
合成法
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide can be synthesized using various methods, including the reaction of 4-methylbenzoyl chloride with 2-phenylcyclopropylamine, followed by the reaction of the resulting intermediate with piperidine-3-sulfonic acid chloride. Another method involves the reaction of 4-methylbenzoyl isocyanate with 2-phenylcyclopropylamine, followed by the reaction with piperidine-3-sulfonic acid.
科学的研究の応用
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide has been studied extensively for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.
特性
IUPAC Name |
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-10-11-18(14-21(16)28(26,27)24-12-6-3-7-13-24)22(25)23-20-15-19(20)17-8-4-2-5-9-17/h2,4-5,8-11,14,19-20H,3,6-7,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPJBYURCZBQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


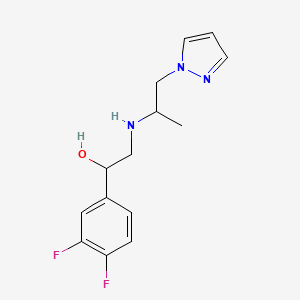
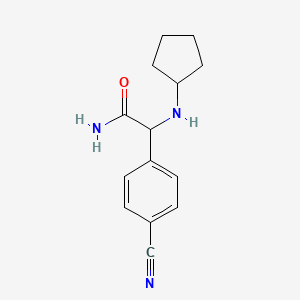
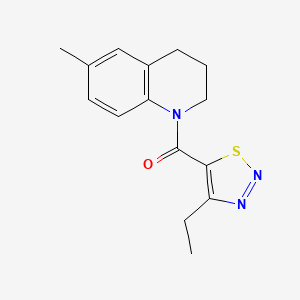
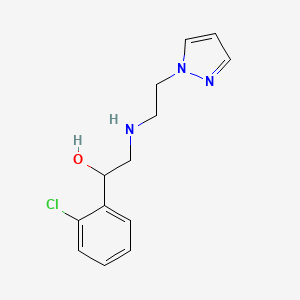
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
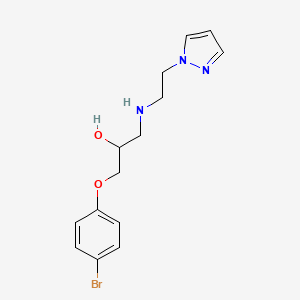
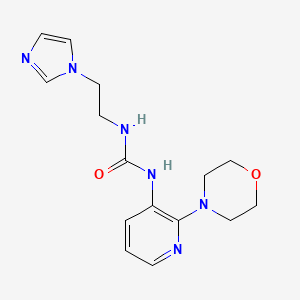
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
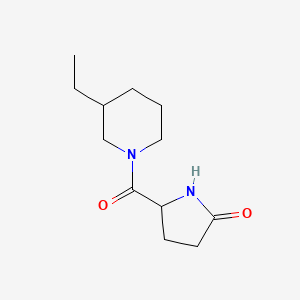
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
